molecular formula C9H8F3NO2 B13046482 (3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13046482
M. Wt: 219.16 g/mol
InChI Key: UVNOQQBTALNRDR-ZCFIWIBFSA-N
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Description

(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral benzofuran derivative characterized by a trifluoromethoxy (-OCF₃) substituent at position 7 of the benzofuran ring and an amine group at position 3 with (3S) stereochemistry. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the amine moiety provides a handle for further functionalization or interaction with biological targets .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(3S)-7-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3,6H,4,13H2/t6-/m1/s1

InChI Key

UVNOQQBTALNRDR-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC=C2)OC(F)(F)F)N

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure the desired stereochemistry is maintained.

Chemical Reactions Analysis

Types of Reactions

(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the amine to an alkyl group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a trifluoromethoxy group, which enhances its metabolic stability and lipophilicity, making it an attractive candidate for drug development. The molecular formula is C9H8F3NO2C_9H_8F_3NO_2 with a molecular weight of approximately 219.16 g/mol. The presence of a chiral center (designated as (3S)) suggests that the compound may exhibit specific biological activities that are dependent on its stereochemistry.

Drug Discovery

The unique structure of (3S)-7-(trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine positions it as a promising scaffold in drug discovery. Its trifluoromethoxy group acts as a bioisostere for hydroxyl groups, potentially improving pharmacokinetic properties such as absorption and metabolic stability. This feature allows for the exploration of this compound in the development of new therapeutic agents targeting various diseases.

Polymer Synthesis

The aromatic amine functionality of this compound suggests potential applications in material science, particularly in the synthesis of polymers and functional materials. Aromatic amines are commonly used as precursors in the production of various polymers due to their ability to participate in chemical reactions that form cross-linked networks.

Coating Technologies

Given its chemical stability and unique substituents, this compound may also find applications in coating technologies where enhanced durability and resistance to environmental factors are required. Investigating its incorporation into coatings could yield materials with improved performance characteristics.

Case Studies and Research Findings

StudyFindings
Interaction StudiesThe trifluoromethoxy group enhances lipophilicity and metabolic stability, suggesting potential for drug-like properties .
Polymer ResearchAromatic amines like this compound can be utilized to create advanced polymeric materials .
Anticancer ResearchSimilar compounds have shown promise against various cancer cell lines; further investigation is warranted .

Mechanism of Action

The mechanism by which (3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The trifluoromethoxy group and the amine functionality play crucial roles in these interactions, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between (3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine and related compounds are summarized below:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound -OCF₃ (7), -NH₂ (3) C₉H₈F₃NO₂ 235.16 (calc.) High lipophilicity; potential CNS drug intermediate
(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine -Cl (5), -F (7), -NH₂ (3) C₈H₇ClFNO 201.60 (calc.) Halogenated analog; possible antimicrobial activity
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine -Br (7), -F (6), -NH₂ (3) C₈H₇BrFNO 232.05 Halogen-rich; used in radiopharmaceutical synthesis
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine HCl -OCF₃ (5), -NH₂·HCl (3) C₉H₉F₃NO₂·HCl 271.63 HCl salt enhances solubility; >95% purity (research grade)
2,3-Dihydrobenzo[b]furan-5-carboxylic acid -COOH (5) C₉H₈O₃ 164.15 Carboxylic acid derivative; mp 194–197°C

Key Observations

Substituent Effects: Trifluoromethoxy vs. Halogens: The -OCF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to chloro (-Cl) or bromo (-Br) substituents in analogs . This may improve blood-brain barrier penetration for CNS-targeted applications.

Synthetic Challenges :

  • Introducing -OCF₃ requires specialized fluorination reagents, whereas halogenation (Cl, Br) is more straightforward. reports a 26% yield for a structurally complex benzodioxin derivative, suggesting that steric hindrance from substituents (e.g., -OCF₃) may reduce synthetic efficiency .

Notes

Biological Activity

(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine, with the CAS number 1272722-98-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

  • Molecular Formula : C9H8F3NO
  • Molar Mass : 203.16 g/mol
  • Structure : The compound features a benzo[b]furan core with a trifluoromethoxy group and an amine substituent, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzo[b]furan derivatives, including this compound. For instance:

  • Mechanism of Action : Research indicates that modifications on the benzofuran scaffold can enhance antiproliferative activity against various cancer cell lines. The introduction of functional groups at specific positions significantly influences the compound's efficacy .
  • Case Study : In a comparative study, derivatives with methyl and methoxy groups exhibited increased potency against breast and colon cancer cell lines. Specifically, compounds with substitutions at the C–3 and C–6 positions showed 2–4 times greater activity than their unsubstituted counterparts .

Antioxidant Activity

The antioxidant properties of related compounds in the dihydrobenzo[b]furan series have been explored, suggesting a potential for this compound to exhibit similar effects:

  • Mechanism : Studies have demonstrated that these compounds can inhibit lipid peroxidation and scavenge free radicals, contributing to their protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Substituent PositionSubstituent TypeObserved Activity
C–3MethylIncreased potency
C–6MethoxyEnhanced activity
C–7MethoxyReduced activity

This table illustrates how specific modifications can lead to significant variations in biological efficacy.

Research Findings

  • Antiproliferative Studies : A study published in September 2023 examined various benzo[b]furan derivatives, highlighting that structural modifications could lead to enhanced antiproliferative activities against different cancer cell lines .
  • Fluorinated Compounds : Research on fluorinated derivatives indicates that fluorine atoms can influence the electronic properties of the molecule, potentially increasing its interaction with biological targets .

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